molecular formula C14H10ClNO B2712907 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole CAS No. 305361-65-3

5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole

Cat. No.: B2712907
CAS No.: 305361-65-3
M. Wt: 243.69
InChI Key: DNQYCDYGEVZKKU-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole: is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a 2-methylphenyl group at the 2nd position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with orthoformic acid esters under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen.

    Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzoxazoles with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act on specific biological targets, leading to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure imparts desirable properties to these products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these biological targets, leading to its effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    5-Chloro-2-methylphenol: This compound shares the chloro and methyl groups but lacks the benzoxazole ring.

    5-Chloro-2-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the benzoxazole ring.

    5-Chloro-2-methylphenyl isothiocyanate: Contains an isothiocyanate group, differing in reactivity and applications.

Uniqueness: 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole is unique due to its benzoxazole ring, which imparts specific chemical and biological properties. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry.

Properties

IUPAC Name

5-chloro-2-(2-methylphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-4-2-3-5-11(9)14-16-12-8-10(15)6-7-13(12)17-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQYCDYGEVZKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975840
Record name 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-20-8
Record name 5-Chloro-2-(2-methylphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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